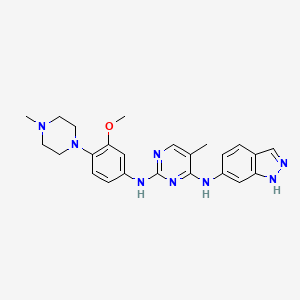

CYY292

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H28N8O |

|---|---|

分子量 |

444.5 g/mol |

IUPAC 名称 |

4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H28N8O/c1-16-14-25-24(29-23(16)27-18-5-4-17-15-26-30-20(17)12-18)28-19-6-7-21(22(13-19)33-3)32-10-8-31(2)9-11-32/h4-7,12-15H,8-11H2,1-3H3,(H,26,30)(H2,25,27,28,29) |

InChI 键 |

PCQOIBJOKXSDEB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)NC4=CC(=C(C=C4)N5CCN(CC5)C)OC |

产品来源 |

United States |

Foundational & Exploratory

CYY292: A Deep Dive into its Mechanism as a Potent FGFR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CYY292, a novel and potent small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This compound has demonstrated significant anti-tumor activity, particularly in preclinical models of glioblastoma (GBM), by selectively targeting the FGFR1 signaling cascade. This document details its binding characteristics, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting the FGFR1/AKT/Snail Signaling Axis

This compound functions as a highly selective inhibitor of FGFR1, a receptor tyrosine kinase frequently implicated in oncogenesis.[1][2][3] Its primary mechanism involves a strong affinity for the FGFR1 protein, where it forms hydrogen bonds with the ALA564 and GLU562 residues.[4] Upon binding, this compound acts on the conserved Ser777 residue of FGFR1, leading to a reduction in the phosphorylation of key tyrosine residues Y653 and Y654.[1][3][4] This inhibition of FGFR1 autophosphorylation effectively blocks the activation of downstream signaling pathways.[1][4]

The key signaling cascade disrupted by this compound is the PI3K/AKT pathway. Specifically, inhibition of FGFR1 by this compound leads to a dose-dependent decrease in the phosphorylation of AKT.[1] This, in turn, affects the downstream GSK3β/Snail signaling axis, a critical pathway involved in the epithelial-mesenchymal transition (EMT), a process that enhances tumor cell migration, invasion, and stemness.[1][3] By inactivating this pathway, this compound effectively suppresses these malignant phenotypes in cancer cells.[1]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference |

| IC50 (nM) | 28 | 28 | 78 | >1000 | [1] |

| Table 1: In vitro kinase inhibitory activity of this compound against FGFR family members. |

| Cell Line | Parameter | Value | Reference |

| U87MG | Tumor Growth Inhibition (30 mg/kg) | 87.9% | [1] |

| Table 2: In vivo efficacy of this compound in a U87MG glioblastoma xenograft model. |

| Cell Line | Treatment | Observation | Reference |

| U87MG | 0.1 µM this compound | Decrease in phosphorylated FGFR1 (Tyr653) | [1] |

| U87MG, LN229 | 0.5, 1, 2 µM this compound | Dose-dependent decrease in p-FGFR1, p-AKT | [1] |

| Table 3: Cellular activity of this compound on FGFR1 signaling in glioblastoma cell lines. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Activity Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

-

Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound at various concentrations, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.

-

Cell Culture and Treatment:

-

Culture U87MG cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate at 37°C in a CO2 incubator.[1]

-

-

Heating and Lysis:

-

After incubation, wash the cells with cold PBS and resuspend them in PBS containing a protease/phosphatase inhibitor cocktail.[1]

-

Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermocycler for 3 minutes.[1]

-

Lyse the cells by two repeated freeze-thaw cycles.[1]

-

-

Protein Analysis:

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble FGFR1 in the supernatant by Western blotting.

-

The binding of this compound to FGFR1 is expected to stabilize the protein, resulting in a higher amount of soluble FGFR1 at elevated temperatures compared to the control.

-

Colony Formation Assay

This assay evaluates the long-term effect of a compound on the proliferative capacity of single cells.

-

Cell Seeding:

-

Plate LN229 and U87MG cells at a low density (e.g., 400-600 cells/well) in 6-well plates.[1]

-

-

Treatment:

-

After 24 hours, treat the cells with different concentrations of this compound.[1]

-

-

Incubation and Staining:

-

Quantification:

-

Count the number of colonies under a microscope.[1]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound or vehicle for a specified time.

-

Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-FGFR1, FGFR1, p-AKT, AKT, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the FGFR1 signaling pathway and the inhibitory action of this compound.

Caption: The canonical FGFR1 signaling pathway leading to cell proliferation, survival, and invasion.

References

- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

CYY292: A Novel FGFR1 Inhibitor for Glioblastoma - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, characterized by rapid growth, extensive invasion, and high rates of recurrence.[1] A significant contributor to GBM pathology is the aberrant signaling of fibroblast growth factor receptors (FGFRs), particularly FGFR1, which is often overexpressed or mutated in these tumors.[2] The activation of FGFR1 triggers downstream signaling cascades, including the PI3K/AKT pathway, promoting cell proliferation, survival, migration, and differentiation.[2] CYY292, a novel small molecule inhibitor, has been rationally designed to target FGFR1, demonstrating significant promise in preclinical models of glioblastoma by effectively crossing the blood-brain barrier and suppressing tumor progression.[1][2] This technical guide provides an in-depth overview of the preclinical research on this compound, its mechanism of action, and its potential applications in glioblastoma therapy.

Mechanism of Action: Targeting the FGFR1/AKT/GSK3β/Snail Signaling Axis

This compound exerts its anti-tumor effects in glioblastoma by specifically targeting the FGFR1 signaling pathway.[2] It has a strong affinity for the FGFR1 protein and also acts on the conserved Ser777 residue of FGFR1.[1] By inhibiting FGFR1, this compound effectively downregulates the phosphorylation of FGFR1 at Tyr653, a key activation site.[2] This targeted inhibition initiates a cascade of downstream effects, primarily through the suppression of the Akt/GSK3β/Snail signaling axis.[1][2] This mechanism disrupts several critical cellular processes that contribute to glioblastoma's malignancy, including cell proliferation, epithelial-mesenchymal transition (EMT), stemness, invasion, and migration.[2]

Signaling Pathway Diagram

Caption: this compound inhibits FGFR1, leading to the suppression of the AKT/GSK3β/Snail signaling pathway and subsequent reduction in glioblastoma cell proliferation, invasion, migration, and stemness.

Quantitative Data Summary

In Vitro Efficacy

The anti-proliferative activity of this compound was evaluated in human glioblastoma cell lines U87MG and LN229. The half-maximal inhibitory concentration (IC50) values demonstrate the potent dose-dependent effect of this compound.

| Cell Line | This compound IC50 (µM) | AZD4547 IC50 (µM) | PD173074 IC50 (µM) |

| U87MG | 1.23 | 2.87 | 0.98 |

| LN229 | 2.15 | 4.56 | 1.76 |

Data extracted from in vitro cell viability assays.[3]

In Vivo Efficacy

In a subcutaneous xenograft model using U87MG cells, this compound demonstrated superior tumor growth inhibition compared to another FGFR inhibitor, AZD4547.

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle | ~1800 | - |

| This compound (20 mg/kg) | ~400 | ~77.8 |

| AZD4547 (20 mg/kg) | ~800 | ~55.6 |

Data derived from in vivo U87MG xenograft studies.[1]

Furthermore, in an orthotopic GBM model, this compound treatment significantly increased the survival of tumor-bearing mice.[2]

Experimental Protocols

Cell Viability Assay (CCK8)

-

Cell Seeding: Glioblastoma cells (U87MG and LN229) were seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, cells were treated with increasing concentrations of this compound, AZD4547, or PD173074 for 24 hours.[3]

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well.

-

Incubation: Plates were incubated for 2 hours at 37°C.

-

Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. IC50 values were calculated from the dose-response curves.[3]

Western Blot Analysis

-

Cell Lysis: Treated and untreated glioblastoma cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against p-FGFR1 (Tyr653), FGFR1, p-Akt, Akt, p-GSK3β, GSK3β, Snail, Nanog, Sox2, and GAPDH overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: 5 x 10⁶ U87MG cells were subcutaneously injected into the flank of nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomized into treatment groups and administered this compound (20 mg/kg), AZD4547 (20 mg/kg), or vehicle control via intraperitoneal injection daily.

-

Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²)/2.

-

Endpoint: The experiment was terminated after 21 days, and tumors were excised and weighed.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound in glioblastoma, encompassing in vitro cellular assays and in vivo animal models to assess efficacy and mechanism of action.

Key Findings and Future Directions

The preclinical data strongly suggest that this compound is a potent and specific inhibitor of FGFR1 with significant anti-tumor activity in glioblastoma models.[2] Its ability to suppress cell proliferation, invasion, and stemness, key drivers of GBM malignancy, highlights its therapeutic potential.[1][2] Notably, this compound has been shown to penetrate the blood-brain barrier, a critical feature for any effective glioblastoma therapeutic.[2]

Future research should focus on:

-

Clinical Translation: Investigating the safety, tolerability, and efficacy of this compound in clinical trials for patients with recurrent or newly diagnosed glioblastoma.

-

Combination Therapies: Exploring the synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide and radiation therapy.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment, such as those with high FGFR1 expression or specific genetic alterations.

References

- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Akt/GSK3β/Snail Signaling Pathway: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

The Akt/GSK3β/Snail signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, survival, and motility. Its dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer, where it plays a pivotal role in promoting epithelial-mesenchymal transition (EMT), metastasis, and drug resistance. This technical guide provides a comprehensive overview of the core components of this pathway, the molecular mechanisms governing its activation and downstream effects, and detailed protocols for its experimental investigation.

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in cellular signaling, responding to a variety of extracellular stimuli such as growth factors and cytokines. One of its key downstream effectors is Glycogen Synthase Kinase 3β (GSK3β), another serine/threonine kinase with a diverse range of substrates. The activity of GSK3β is, in turn, intricately linked to the stability and function of Snail, a zinc-finger transcription factor and a master regulator of EMT. The coordinated action of Akt, GSK3β, and Snail forms a signaling axis that dictates cell fate and behavior in both physiological and pathological contexts. Understanding the intricacies of this pathway is paramount for the development of targeted therapeutics aimed at combating diseases driven by its aberrant activity.

The Core Signaling Cascade

The Akt/GSK3β/Snail pathway is initiated by the activation of upstream signaling molecules, most commonly receptor tyrosine kinases (RTKs) and the phosphoinositide 3-kinase (PI3K).

-

Activation of Akt: Upon stimulation by growth factors, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, recruiting it to the membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).

-

Inhibition of GSK3β: Activated Akt phosphorylates GSK3β at a specific serine residue (Ser9 in humans).[1] This inhibitory phosphorylation event prevents GSK3β from phosphorylating its downstream targets.[1][2]

-

Stabilization and Nuclear Accumulation of Snail: In its active, unphosphorylated state, GSK3β phosphorylates the Snail transcription factor at two distinct motifs.[3] Phosphorylation at the first motif targets Snail for ubiquitination by β-TrCP and subsequent proteasomal degradation.[3][4] Phosphorylation at the second motif promotes the nuclear export of Snail, sequestering it in the cytoplasm.[3][5] When Akt is active and GSK3β is inhibited, Snail is no longer phosphorylated. This leads to its stabilization, accumulation in the nucleus, and subsequent regulation of its target genes.[6][7]

Signaling Pathway Diagram

Caption: The Akt/GSK3β/Snail signaling pathway.

Quantitative Data Summary

The activation state and expression levels of the core components of the Akt/GSK3β/Snail pathway are subject to significant quantitative changes in response to various stimuli. The following tables summarize representative quantitative data from studies investigating this pathway.

| Treatment/Condition | Protein | Change in Phosphorylation/Expression | Cell Line | Reference |

| bFGF Treatment | p-Akt (Ser473) | Increased | PC-3 | [6] |

| bFGF Treatment | p-GSK3β (Ser9) | Increased | PC-3 | [6] |

| bFGF Treatment | Snail (protein) | Increased | PC-3 | [6] |

| bFGF Treatment | Snail (mRNA) | Increased | PC-3 | [6] |

| TNF-α Treatment | p-Akt (Ser473) | Increased | PC3 | [8] |

| TNF-α Treatment | p-GSK3β (Ser9) | Increased | PC3 | [8] |

| TNF-α Treatment | Snail (protein) | Increased | PC3 | [8] |

| Snail Overexpression | E-cadherin | Decreased | HT29, HCT116 | [9] |

| Snail Overexpression | N-cadherin | Increased | HT29, HCT116 | [9] |

| Snail Overexpression | Vimentin | Increased | HT29, HCT116 | [9] |

| Experimental Condition | Parameter Measured | Fold Change | Cell Line | Reference |

| Snail knockdown | Snail protein abundance | ~0.2-fold of control | HaCaT | [8] |

| Snail overexpression | CD133 expression | 2-fold (HT29), 3-fold (HCT116) increase | HT29, HCT116 | [9] |

| Snail overexpression | CD44 expression | 4-fold (HT29), 17-fold (HCT116) increase | HT29, HCT116 | [9] |

Detailed Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect the phosphorylation status of Akt and GSK3β, as well as the total protein levels of Akt, GSK3β, and Snail.

Materials:

-

Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat milk in TBST for other antibodies).

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-Snail, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Co-Immunoprecipitation (Co-IP) for GSK3β-Snail Interaction

This protocol is used to determine the physical interaction between GSK3β and Snail.

Materials:

-

Non-denaturing cell lysis buffer (e.g., Triton X-100 based).

-

Protein A/G agarose or magnetic beads.

-

Primary antibodies (anti-GSK3β or anti-Snail for immunoprecipitation; the other for Western blotting).

-

IgG control antibody.

-

Wash buffer (lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., Laemmli sample buffer).

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-GSK3β) or an IgG control to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-Snail).

Immunofluorescence for Snail Nuclear Localization

This protocol is used to visualize the subcellular localization of Snail.

Materials:

-

Cells grown on coverslips.

-

4% paraformaldehyde (PFA) in PBS for fixation.

-

0.1-0.5% Triton X-100 in PBS for permeabilization.

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody (anti-Snail).

-

Fluorophore-conjugated secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Procedure:

-

Cell Culture: Plate cells on sterile coverslips in a petri dish and allow them to adhere and grow.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-Snail antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBS.

-

Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Western Blotting Workflow.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. karger.com [karger.com]

- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Overexpression of Snail induces epithelial–mesenchymal transition and a cancer stem cell–like phenotype in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Rational Design of CYY292, a Novel FGFR1 Inhibitor for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, necessitating the development of novel therapeutic agents that can overcome its inherent resistance mechanisms and penetrate the blood-brain barrier. This technical guide details the discovery and rational design of CYY292, a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). Overexpression of FGFR1 is a key driver in GBM progression, making it a critical therapeutic target. This compound was rationally designed to exhibit a strong affinity for the FGFR1 protein, effectively suppressing tumor progression, invasion, and metastasis. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its validation, and a visualization of the underlying signaling pathways and design logic.

Introduction: Targeting FGFR1 in Glioblastoma

Glioblastoma is characterized by rapid cell proliferation, extensive tissue invasion, and a high degree of resistance to conventional therapies. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, particularly FGFR1, plays a crucial role in regulating cell proliferation, survival, migration, and differentiation. Notably, FGFR1 is predominantly expressed in GBM tissues, and its expression level negatively correlates with patient survival. This makes FGFR1 a compelling target for the development of novel anti-cancer therapeutics. This compound is a novel, rationally designed small molecule that demonstrates high affinity for the FGFR1 protein, leading to the inhibition of downstream signaling pathways that drive GBM pathogenesis.

Rational Design and Discovery of this compound

The development of this compound was guided by a rational design approach aimed at creating a potent and selective inhibitor of FGFR1. While the precise step-by-step design process is proprietary, the foundational strategy involved computational modeling techniques to optimize the binding affinity and selectivity for the FGFR1 kinase domain.

A key aspect of the rational design was the utilization of molecular docking simulations.[1] These simulations modeled the interaction of this compound with the three-dimensional structure of the FGFR1 protein, with a particular focus on the ATP-binding pocket.[1] The X-ray crystal structure of FGFR1 (PDB code: 4V05) was used as the template for these docking studies.[1] This approach allowed for the in-silico prediction of binding modes and affinities, guiding the chemical synthesis of candidate molecules with optimized interactions with key residues within the receptor's active site. One such critical interaction is with the conserved Ser777 residue of FGFR1.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| PDGFRα | 5.35 |

| PDGFRβ | 4.6 |

| FGFR1 | 28 |

| FGFR2 | 28 |

| FGFR3 | 78 |

Data sourced from publicly available information.

Table 2: In Vitro Cell Viability of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) |

| U87MG | Specific value not publicly available |

| LN229 | Specific value not publicly available |

| U251 | Specific value not publicly available |

While the primary publication states dose-dependent inhibition, specific IC50 values for cell viability were not explicitly provided in the abstract.

Table 3: In Vivo Efficacy of this compound in a U87MG Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition |

| This compound | 15 mg/kg (daily) | 83.7% |

| AZD4547 (comparator) | 30 mg/kg (daily) | 69.3% |

Data from a study comparing this compound to the known FGFR inhibitor, AZD4547.[1]

Signaling Pathway of this compound Action

This compound exerts its anti-tumor effects by specifically targeting and inhibiting the FGFR1 signaling pathway. Upon binding to FGFR1, this compound prevents its phosphorylation and activation. This, in turn, blocks the downstream activation of the Akt/GSK3β/Snail signaling axis. The inhibition of this pathway leads to a reduction in cell proliferation, epithelial-mesenchymal transition (EMT), stemness, invasion, and migration of glioblastoma cells.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound.

Molecular Docking

-

Software: Discovery Studio 2016 (CDOCKER module).[1]

-

Protein Preparation: The X-ray crystal structure of FGFR1 (PDB code: 4V05) was used.[1]

-

Ligand Preparation: The 3D structure of this compound was generated and subjected to local energy minimization using the CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field.[1]

-

Docking Procedure: The binding site was defined based on the co-crystallized ligand in the original PDB file. The CDOCKER algorithm was used to perform the docking calculations and analyze the protein-ligand interactions.[1]

-

Visualization: The resulting protein-ligand complex was visualized using PyMOL.[1]

Cell Viability Assay (CCK-8)

-

Cell Lines: U87MG, U251, and LN229 human glioblastoma cells.

-

Procedure:

-

Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells were then treated with increasing concentrations of this compound, AZD4547, or PD173074 for 24 hours.[1]

-

Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time according to the manufacturer's instructions.

-

The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.

-

IC50 values were calculated from the dose-response curves.

-

Transwell Migration and Invasion Assays

-

Apparatus: Boyden chambers with porous inserts.

-

Migration Assay:

-

Glioblastoma cells were pretreated with various concentrations of this compound for 24 hours.[1]

-

The treated cells were then seeded into the upper chamber of the Boyden insert in a serum-free medium.

-

The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After a defined incubation period, non-migrated cells on the upper surface of the membrane were removed.

-

Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

-

Invasion Assay:

-

The protocol is similar to the migration assay, with the key difference being that the upper surface of the insert is pre-coated with Matrigel to simulate the extracellular matrix.[1]

-

Only cells with invasive potential can degrade the Matrigel and migrate to the lower chamber.

-

Western Blotting

-

Objective: To determine the protein expression levels of key components of the FGFR1 signaling pathway (pFGFR1, Akt, pAkt, GSK3β, pGSK3β, Snail, E-cadherin, Vimentin, Nanog, Sox2).

-

Procedure:

-

Glioblastoma cells were treated with varying concentrations of this compound for 24 hours.

-

Total protein was extracted from the cells using a suitable lysis buffer.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with specific primary antibodies against the target proteins overnight at 4°C.

-

After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

-

Animal Model: Male nude mice (6-8 weeks old).

-

Tumor Implantation: 1 x 10^6 U87MG cells were suspended in a single-cell solution and injected subcutaneously into the backs of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound (15 mg/kg) or AZD4547 (30 mg/kg) was administered daily via a suitable route (e.g., intraperitoneal injection).[1]

-

Monitoring: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunofluorescence).

Orthotopic Glioblastoma Model

-

Objective: To evaluate the efficacy of this compound in a more clinically relevant brain tumor model.

-

Procedure:

-

U87MG cells were stereotactically injected into the brains of nude mice.

-

Tumor growth was monitored using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are luciferase-tagged).

-

Mice were treated with this compound, and survival rates were monitored.

-

Conclusion and Future Directions

This compound represents a promising, rationally designed FGFR1 inhibitor with significant potential for the treatment of glioblastoma. Its ability to potently inhibit the FGFR1/Akt/GSK3β/Snail signaling pathway translates to robust anti-tumor activity in preclinical models. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further clinical development. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term toxicity assessments, and the evaluation of this compound in combination with other standard-of-care therapies for glioblastoma. The ability of this compound to cross the blood-brain barrier is a critical advantage that warrants further investigation and clinical exploration.[1]

References

The Role of Fibroblast Growth Factor Receptor 1 (FGFR1) in Glioblastoma Multiforme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging human cancers to treat. The intricate molecular landscape of GBM has revealed several key signaling pathways that drive its pathogenesis, with the Fibroblast Growth Factor Receptor 1 (FGFR1) emerging as a significant player. This technical guide provides an in-depth exploration of the role of FGFR1 in GBM, consolidating current knowledge on its signaling cascades, contributions to tumorigenesis, and its potential as a therapeutic target. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key molecular interactions to aid researchers and drug development professionals in their efforts to combat this devastating disease.

Introduction to FGFR1 in Glioblastoma

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, orchestrates a variety of cellular processes, including proliferation, survival, migration, and differentiation.[1] In the context of glioblastoma, the FGFR1 signaling pathway is frequently dysregulated, contributing significantly to tumor progression and therapeutic resistance.

Elevated expression of FGFR1 is a notable feature in GBM compared to normal brain tissue and is associated with a poorer prognosis for patients.[1] This overexpression is not typically a result of gene amplification but is rather a consequence of complex regulatory mechanisms.[2] Furthermore, genomic alterations such as FGFR1-TACC1 (transforming acidic coiled-coil containing protein 1) fusions, although rare (occurring in approximately 3% of GBM cases), are potent oncogenic drivers.[2][3][4]

The pivotal role of FGFR1 in GBM is underscored by its involvement in key aspects of tumor biology:

-

Tumorigenesis and Proliferation: Aberrant FGFR1 signaling activates downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which are central to cell cycle progression and proliferation.

-

Invasion and Migration: FGFR1 is implicated in the invasive nature of GBM, a key contributor to tumor recurrence. It has been observed to be expressed in invasive GBM cells.[5]

-

Therapeutic Resistance: FGFR1 signaling has been shown to confer resistance to standard-of-care treatments for GBM, including radiation and chemotherapy.[4]

-

Cancer Stem Cell Maintenance: The glioblastoma stem cell (GSC) population, thought to be responsible for tumor initiation and recurrence, is influenced by FGFR1 signaling.

Given its multifaceted role in GBM pathogenesis, FGFR1 has emerged as a compelling therapeutic target. The development of small molecule inhibitors targeting FGFR1 has shown promise in preclinical models and is an active area of clinical investigation.

FGFR1 Signaling Pathways in Glioblastoma

The activation of FGFR1 by its ligands initiates a cascade of intracellular signaling events that drive the malignant phenotype of glioblastoma. The primary signaling pathways downstream of FGFR1 are the RAS-MAPK, PI3K-AKT/mTOR, and PLCγ pathways.

RAS-MAPK Pathway

Upon ligand binding and dimerization, FGFR1 autophosphorylates on specific tyrosine residues, creating docking sites for adaptor proteins such as FRS2 (Fibroblast growth factor receptor substrate 2). FRS2 recruits GRB2 (Growth factor receptor-bound protein 2) and SOS (Son of sevenless), which in turn activates the small GTPase RAS. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation and survival.

PI3K-AKT/mTOR Pathway

Activated FGFR1 can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits AKT (also known as Protein Kinase B) to the cell membrane, where it is activated by PDK1. Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival, growth, and proliferation.

PLCγ Pathway

Another critical downstream effector of FGFR1 is Phospholipase C gamma (PLCγ). Upon activation by FGFR1, PLCγ hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is implicated in various cellular processes, including cell migration and invasion.

Quantitative Data on FGFR1 in Glioblastoma

The following tables summarize key quantitative data regarding the expression, genetic alterations, and therapeutic targeting of FGFR1 in glioblastoma.

Table 1: FGFR1 Expression and Genetic Alterations in Glioblastoma

| Parameter | Finding | Reference(s) |

| mRNA Expression | Significantly higher in GBM tissue compared to normal brain tissue. | [6] |

| Protein Expression | Increased expression with higher WHO grade in astrocytomas. | [2] |

| FGFR1 Amplification | Not a common event in GBM. | [2] |

| FGFR1 Mutations | Found in approximately 3% of GBM cases. | [4] |

| FGFR1-TACC1 Fusions | A rare but recurrent oncogenic event in GBM (~3% of cases). | [2][3][7] |

Table 2: Correlation of FGFR1 Expression with Patient Survival in Glioblastoma

| Parameter | Correlation | Reference(s) |

| High FGFR1 mRNA Expression | Associated with significantly poorer overall survival. | [1] |

| FGFR1 Protein Expression | High expression is a negative prognostic marker. | [5] |

Table 3: IC50 Values of FGFR1 Inhibitors in Glioblastoma Cell Lines

| Inhibitor | Cell Line | IC50 (nM) | Reference(s) |

| Pemigatinib (INCB054828) | FGFR1-dependent | ~0.4 | [8][9][10] |

| Infigratinib (BGJ398) | FGFR1-dependent | ~0.9 | [11][12] |

| CYY292 | U87MG | Not specified | [1] |

| LN229 | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FGFR1 in glioblastoma.

Immunohistochemistry (IHC) for FGFR1 Detection

This protocol describes the detection of FGFR1 protein in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections.

Materials:

-

FFPE glioblastoma tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Anti-FGFR1 antibody (e.g., Rabbit monoclonal clone D8E4)

-

Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-FGFR1 antibody diluted in blocking solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate sections with DAB substrate solution until desired stain intensity develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and xylene.

-

Mount with a permanent mounting medium.

-

References

- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast Growth Factor Receptor Functions in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Uncovering the influence of the FGFR1 pathway on glioblastoma radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spatial distribution and functional relevance of FGFR1 and FGFR2 expression for glioblastoma tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. selleckchem.com [selleckchem.com]

CYY292: A Novel Small Molecule Inhibitor Targeting FGFR1 for Glioblastoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, necessitating the development of novel therapeutic strategies.[1][2] Fibroblast growth factor receptor 1 (FGFR1) has emerged as a promising therapeutic target in GBM due to its overexpression in tumor tissues and its correlation with poor patient prognosis.[1] This whitepaper provides a comprehensive technical overview of CYY292, a novel, potent, and selective small molecule inhibitor of FGFR1. This compound has demonstrated significant anti-tumor activity in preclinical models of glioblastoma by effectively crossing the blood-brain barrier and inhibiting the FGFR1/AKT/Snail signaling pathway. This document details the mechanism of action, preclinical data, and detailed experimental methodologies related to this compound, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound

This compound (C24H28N8O; MW, 444.24) is a rationally designed small molecule that exhibits a strong affinity for the FGFR1 protein.[1] It has been identified as a potent inhibitor of FGFR1 tyrosine kinase activity, with additional activity against FGFR2 and FGFR3.[1] Preclinical studies have highlighted the potential of this compound in suppressing tumor progression, invasion, and metastasis in glioblastoma models.[1][2] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, a critical feature for targeting brain tumors like GBM.[1]

Mechanism of Action: Targeting the FGFR1 Signaling Pathway

This compound exerts its anti-tumor effects by specifically targeting the FGFR1 signaling pathway, which plays a crucial role in regulating cell proliferation, survival, migration, and differentiation.[1][2] The binding of this compound to FGFR1 inhibits its autophosphorylation, a critical step in the activation of downstream signaling cascades.[1]

Inhibition of the Akt/GSK3β/Snail Signaling Axis

The primary mechanism of action of this compound involves the inhibition of the Akt/GSK3β/Snail signaling axis.[1][2] By blocking FGFR1 phosphorylation, this compound prevents the activation of Akt, a key downstream effector. This, in turn, leads to the modulation of GSK3β activity and subsequent downregulation of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT).[1] EMT is a cellular process that allows cancer cells to acquire migratory and invasive properties.[1]

dot

Caption: this compound inhibits FGFR1, blocking the Akt/GSK3β/Snail pathway.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and dose-dependent inhibitory effects on glioblastoma cell lines in vitro.

An in vitro kinase activity assay revealed that this compound inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3 with the following IC50 values:

| Target | IC50 (nM) |

| FGFR1 | 28 |

| FGFR2 | 28 |

| FGFR3 | 78 |

| FGFR4 | >1000 |

| Table 1: Kinase inhibitory activity of this compound.[1] |

The effect of this compound on the viability of human glioblastoma cell lines U87MG and LN229 was assessed using the CCK-8 assay. This compound exhibited a stronger suppressive effect on cell proliferation compared to the reference FGFR inhibitors AZD4547 and PD173074.[1]

| Cell Line | This compound IC50 (µM) | AZD4547 IC50 (µM) | PD173074 IC50 (µM) |

| U87MG | 1.25 | 3.18 | 2.76 |

| LN229 | 1.53 | 4.21 | 3.54 |

| Table 2: IC50 values of this compound and reference compounds in GBM cell lines.[1] |

This compound significantly reduced the migration and invasion of U87MG and LN229 cells in a dose-dependent manner.[1] Furthermore, this compound was found to suppress the stemness of GBM cells by markedly decreasing the mRNA and protein expression of stemness markers Nanog and Sox2.[1] It also inhibited colony formation in a dose-dependent manner.[1]

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in a U87MG xenograft mouse model.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| This compound | 15 mg/kg (once a day) | 83.7 |

| AZD4547 | 30 mg/kg (once a day) | 69.3 |

| Table 3: In vivo anti-tumor efficacy of this compound in a U87MG xenograft model.[1] |

This compound demonstrated superior tumor growth inhibition compared to AZD4547.[1] Notably, mice treated with AZD4547 exhibited weight loss and deteriorating physical condition, whereas this compound was well-tolerated.[1] In an orthotopic GBM model, this compound also effectively reduced GBM cell proliferation and increased survival.[1][2]

Safety Profile

Acute toxicity studies in C57BL6 mice showed no apparent adverse health effects following a single intraperitoneal injection of this compound at doses up to 80 mg/kg over a 14-day observation period.[1]

Experimental Protocols

Cell Culture

Human GBM cancer cell lines U87MG and LN229 were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.[1]

Cell Viability Assay (CCK-8)

-

Seed cells in 96-well plates.

-

Treat cells with varying concentrations of this compound or vehicle control for 24 hours.

-

Add Cell Counting Kit-8 (CCK8) solution to each well.

-

Incubate for a specified period.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the inhibition rate as [1 − (treatment/control)] × 100%.[1]

dot

Caption: Workflow for the CCK-8 cell viability assay.

Western Blot Analysis

-

Treat U87MG and LN229 cells with this compound or vehicle for the indicated times.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C. The following primary antibodies were used: FGFR1, p-FGFR1, AKT, p-AKT, ERK, p-ERK, Nanog, Sox2, and GAPDH.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence detection system.

Immunofluorescence Staining

-

Culture U87MG and LN229 cells on coverslips.

-

Treat cells with this compound or vehicle.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies against p-FGFR1 and GFAP.[1]

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

Migration and Invasion Assays (Boyden Chamber)

-

Pre-treat cells with different doses of this compound for 24 hours.

-

Seed the cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively).

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate to allow cell migration/invasion.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the stained cells under a microscope.[1]

dot

Caption: Workflow for the Transwell migration and invasion assay.

In Vivo Xenograft Model

-

Subcutaneously inject U87MG cells into the flanks of nude mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (15 mg/kg) or vehicle intraperitoneally once daily.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.[1]

Conclusion and Future Directions

This compound is a promising novel small molecule inhibitor of FGFR1 with significant anti-tumor activity against glioblastoma in preclinical models. Its ability to cross the blood-brain barrier and its favorable safety profile make it a strong candidate for further development. The detailed mechanism of action, involving the inhibition of the FGFR1/Akt/GSK3β/Snail signaling pathway, provides a solid rationale for its therapeutic potential in GBM. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term toxicity studies, and evaluation in a broader range of GBM patient-derived xenograft models. Ultimately, the progression of this compound into clinical trials is warranted to assess its safety and efficacy in patients with glioblastoma.

References

- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Anti-Metastatic Effects of CYY292 in Glioblastoma: A Technical Overview

For Immediate Release

Wenzhou, China - A novel small molecule inhibitor, CYY292, has demonstrated significant efficacy in suppressing tumor progression, invasion, and metastasis in glioblastoma (GBM), one of the most aggressive forms of brain cancer.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the targeted signaling pathway. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Glioblastoma is characterized by its rapid growth and high degree of invasiveness, making it notoriously difficult to treat.[1][2] The fibroblast growth factor receptor 1 (FGFR1) has been identified as a key player in GBM progression, with its expression negatively correlated with overall survival.[1] this compound was rationally designed to target FGFR1, exhibiting a strong affinity for the protein in GBM cell lines.[1]

Key Findings on the Efficacy of this compound

-

Inhibition of Cell Viability: this compound demonstrated a dose-dependent inhibition of cell proliferation in glioblastoma cell lines.

-

Suppression of Metastatic Processes: The compound effectively hindered epithelial-mesenchymal transition (EMT), cell stemness, invasion, and migration in vitro.[1][2]

-

In Vivo Tumor Growth Inhibition: In animal models, this compound was more effective at inhibiting the growth of U87MG tumors than the existing FGFR inhibitor, AZD4547.[1][2]

-

Mechanism of Action: this compound exerts its anti-tumor effects by specifically targeting and inhibiting the FGFR1/Akt/GSK3β/Snail signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | This compound (μM) | AZD4547 (μM) | PD173074 (μM) |

| U87MG | 0.52 ± 0.08 | 1.25 ± 0.15 | 2.53 ± 0.21 |

| LN229 | 0.78 ± 0.11 | 2.11 ± 0.23 | 3.14 ± 0.29 |

Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.

Table 2: Effect of this compound on Glioblastoma Cell Migration and Invasion

| Cell Line | Treatment | Migrated Cells (Normalized) | Invaded Cells (Normalized) |

| U87MG | Vehicle | 1.00 | 1.00 |

| This compound (0.5 μM) | ~0.45 | ~0.35 | |

| This compound (1.0 μM) | ~0.20 | ~0.15 | |

| LN229 | Vehicle | 1.00 | 1.00 |

| This compound (0.5 μM) | ~0.50 | ~0.40 | |

| This compound (1.0 μM) | ~0.25 | ~0.20 |

Normalized to vehicle-treated control cells. Data is approximate based on graphical representation in the source study.[1]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the phosphorylation of FGFR1. This action blocks the downstream activation of the PI3K/Akt pathway, leading to a cascade of events that ultimately suppresses tumor metastasis. The key steps are:

-

FGFR1 Inhibition: this compound binds to FGFR1, preventing its autophosphorylation and activation.

-

Akt/GSK3β Inactivation: The inhibition of FGFR1 leads to a decrease in the phosphorylation of Akt and GSK3β.

-

Snail Destabilization: Inactivated GSK3β is unable to phosphorylate and thereby stabilize the transcription factor Snail.

-

EMT Reversal: The degradation of Snail leads to the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., Vimentin), thus inhibiting the epithelial-mesenchymal transition, a critical process for metastasis.

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on the FGFR1/Akt/GSK3β/Snail signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed U87MG or LN229 glioblastoma cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

-

Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle-only control.

-

Incubation: Incubate the cells with the compound for 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.

Transwell Migration and Invasion Assay

-

Cell Preparation: Culture U87MG or LN229 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Chamber Preparation:

-

For Migration Assay: Place 24-well Transwell inserts with an 8 µm pore size into the wells of a 24-well plate.

-

For Invasion Assay: Coat the upper surface of the Transwell inserts with 50 µL of diluted Matrigel and incubate at 37°C for 30-60 minutes to allow for gelling.

-

-

Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of each well.

-

Cell Seeding: Add 200 µL of the prepared cell suspension to the upper chamber of each Transwell insert.

-

Drug Treatment: Add this compound at the desired concentrations to both the upper and lower chambers. Include a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber and wipe the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.

-

Cell Counting: Wash the inserts with PBS and allow them to air dry. Count the number of stained cells in at least five random fields under a microscope.

-

Data Analysis: Express the results as the average number of migrated/invaded cells per field.

Western Blot Analysis

-

Cell Lysis: Treat U87MG or LN229 cells with different concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR1, FGFR1, p-Akt, Akt, p-GSK3β, GSK3β, Snail, and GAPDH overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Orthotopic Glioblastoma Xenograft Model

-

Animal Housing: House immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) in a specific-pathogen-free environment. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Preparation: Harvest U87MG-luciferase cells and resuspend them in sterile PBS at a concentration of 1 x 10⁵ cells in 5 µL.

-

Stereotactic Intracranial Injection:

-

Anesthetize the mice.

-

Secure the mouse in a stereotactic frame.

-

Create a small burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

-

Slowly inject the cell suspension to a depth of 3 mm using a Hamilton syringe.

-

-

Tumor Growth Monitoring: Monitor tumor growth weekly using an in vivo imaging system to detect bioluminescence.

-

Drug Treatment: Once the tumors are established (bioluminescence signal is detectable), randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer this compound via intraperitoneal injection at the desired dose and schedule.

-

Efficacy Evaluation: Monitor tumor progression by bioluminescence imaging throughout the treatment period. Record animal body weight and survival.

-

Histological Analysis: At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis to assess tumor morphology and protein expression.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of glioblastoma. Its targeted inhibition of the FGFR1/Akt/GSK3β/Snail signaling pathway effectively curtails the metastatic potential of GBM cells. The preclinical data strongly support the further development of this compound as a novel anti-cancer agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in combination with standard-of-care therapies for glioblastoma.

References

- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the novelty of CYY292

An In-depth Technical Guide to the Novel FGFR1 Inhibitor: CYY292

Introduction

This compound is a novel, rationally designed small molecule that demonstrates a strong affinity for and potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] Developed as a therapeutic agent for glioblastoma (GBM), a highly aggressive form of brain cancer, this compound has shown promise in preclinical studies by effectively suppressing tumor progression, invasion, and metastasis.[1][2] A key advantage of this compound is its ability to cross the blood-brain barrier, a critical feature for treating brain tumors.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental data, and detailed protocols for key experiments.

Mechanism of Action

This compound functions as a selective inhibitor of the FGFR kinase family, with a primary target of FGFR1.[1] The binding of this compound to FGFR1 leads to the inhibition of its tyrosine kinase activity, which is crucial for the activation of downstream signaling pathways that promote tumor growth and survival.[1] Specifically, this compound has been shown to down-regulate the phosphorylation of Y653 on FGFR1, a key event in the activation of the AKT and ERK signaling pathways.[1]

Furthermore, this compound induces a negative feedback mechanism by enhancing the phosphorylation of the Ser777 residue on FGFR1.[1][2][3] This dual action of inhibiting kinase activity and promoting a negative feedback loop leads to the effective suppression of the FGFR1/AKT/Snail signaling axis.[1][2] The inhibition of this pathway results in a decrease in the expression of genes associated with cell growth, invasion, and metastasis, such as MMP2, MMP9, ID1, and ID3, while increasing the expression of epithelial markers like E-cadherin.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Signaling pathway inhibited by this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Target | IC50 (nM) |

| FGFR1 | 28 |

| FGFR2 | 28 |

| FGFR3 | 78 |

| FGFR4 | >1000 |

Table 2: In Vivo Antitumor Efficacy of this compound in U87MG Xenografts [1]

| Treatment | Dose | Tumor Growth Inhibition (%) |

| This compound | 15 mg/kg (once a day) | 83.7 |

| AZD4547 | 30 mg/kg (once a day) | 69.3 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Kinase Activity Assay

The inhibitory activity of this compound on FGFR kinases was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced as a result of kinase activity.

-

Reaction Setup : The kinase reaction is performed in a 96-well plate. Each well contains the respective FGFR enzyme, a substrate peptide, ATP, and varying concentrations of this compound or a vehicle control (DMSO).

-

Incubation : The reaction mixture is incubated at 30°C for 60 minutes to allow for the kinase reaction to proceed.

-

Detection : After incubation, a detection reagent is added to each well. This reagent stops the kinase reaction and initiates a colorimetric or fluorometric reaction that is proportional to the amount of ADP produced.

-

Data Analysis : The signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (CCK-8)

The effect of this compound on the proliferation of glioblastoma cell lines (U87MG, U251, and LN229) was assessed using the Cell Counting Kit-8 (CCK-8) assay.[1]

-

Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment : The next day, the culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (AZD4547 or PD173074), or a vehicle control (DMSO).[1]

-

Incubation : The cells are incubated for 48 hours.

-

Assay : After the incubation period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

-

Measurement : The absorbance at 450 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis

Western blotting was used to determine the effect of this compound on the protein expression and phosphorylation levels of key signaling molecules.

-

Cell Lysis : Treated cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-FGFR1, FGFR1, p-AKT, AKT, Snail, E-cadherin, GAPDH) overnight at 4°C.

-

Detection : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The antitumor activity of this compound in vivo was evaluated using a U87MG xenograft mouse model.[1]

-

Tumor Implantation : U87MG cells are subcutaneously injected into the flank of athymic nude mice.

-

Treatment : When the tumors reach a palpable size, the mice are randomized into treatment groups. This compound (15 mg/kg) or a control drug (AZD4547, 30 mg/kg) is administered once daily via intraperitoneal injection.[1]

-

Tumor Measurement : Tumor volume is measured every few days using a caliper. The body weight of the mice is also monitored.

-

Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis.

The following diagram illustrates the general workflow for the in vivo xenograft experiment.

Caption: In vivo xenograft experiment workflow.

Conclusion

This compound is a novel and potent FGFR1 inhibitor with significant potential for the treatment of glioblastoma. Its ability to cross the blood-brain barrier and effectively inhibit the FGFR1/AKT/Snail signaling pathway makes it a promising candidate for further development. The preclinical data summarized in this guide highlight its efficacy in suppressing tumor growth, invasion, and metastasis, providing a strong rationale for its continued investigation in clinical settings.

References

- 1. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel FGFR1 inhibitor this compound suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for CYY292 in Glioblastoma Multiforme (GBM) In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is an aggressive and highly invasive brain tumor with a poor prognosis. The Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway is frequently dysregulated in GBM, promoting tumor progression, invasion, and therapeutic resistance. CYY292 is a novel, potent, and selective small molecule inhibitor of FGFR1. In vitro studies have demonstrated that this compound effectively suppresses the proliferation, migration, invasion, and stemness of GBM cells by targeting the FGFR1/Akt/GSK3β/Snail signaling axis.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in GBM cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound on the human GBM cell lines U87MG and LN229.

Table 1: IC50 Values of this compound in GBM Cell Lines

| Cell Line | IC50 (µM) after 24h Treatment |

| U87MG | Data not explicitly provided in the search results |

| LN229 | Data not explicitly provided in the search results |

Note: While the source material states that IC50 values were determined, the specific values were not available in the provided search snippets. The protocols below can be used to determine these values.

Table 2: Effect of this compound on GBM Cell Colony Formation

| Cell Line | This compound Concentration (µM) | Inhibition of Colony Formation |

| U87MG | 0.5, 1 | Dose-dependent decrease |

| LN229 | 0.5, 1 | Dose-dependent decrease |

Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize the effects of this compound on GBM cells.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability and proliferation of GBM cells.

Materials:

-

GBM cell lines (e.g., U87MG, LN229)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed GBM cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3][4][5]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.